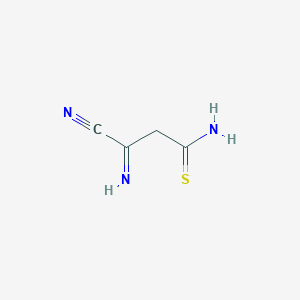
Carbamothioylmethanecarbonimidoylcyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamothioylmethanecarbonimidoylcyanide is a complex organic compound with a unique structure that includes both cyano and carbamimidoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioylmethanecarbonimidoylcyanide typically involves multi-step organic reactions. One common method includes the reaction of a carbamimidoyl chloride with a thiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process often includes purification steps such as recrystallization or chromatography to ensure the purity of the final product. The choice of reagents and conditions is optimized to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Carbamothioylmethanecarbonimidoylcyanide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Carbamothioylmethanecarbonimidoylcyanide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, agrochemicals, and electronic materials.
Mechanism of Action
The mechanism of action of carbamothioylmethanecarbonimidoylcyanide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Carbamimidoyl chloride
- Thiocyanate derivatives
- Cyano compounds
Uniqueness
Carbamothioylmethanecarbonimidoylcyanide is unique due to its combination of cyano and carbamimidoyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications that require these unique characteristics.
Properties
Molecular Formula |
C4H5N3S |
|---|---|
Molecular Weight |
127.17 g/mol |
IUPAC Name |
3-amino-3-sulfanylidenepropanimidoyl cyanide |
InChI |
InChI=1S/C4H5N3S/c5-2-3(6)1-4(7)8/h6H,1H2,(H2,7,8) |
InChI Key |
GTSGJXHJZIJAFW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=N)C#N)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















